2-Bromo-4-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative that is of interest due to its potential applications in various chemical reactions and as a building block in organic synthesis. The presence of both bromine and trifluoromethyl groups on the pyridine ring can significantly influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of halogenated pyridines, such as 2-bromo-4-iodopyridine, has been achieved through methods like the 'halogen dance' reaction, which involves the use of lithium diisopropylamide (LDA) and iodine starting from 2-bromopyridine . Although the specific synthesis of 2-Bromo-4-(trifluoromethyl)pyridine is not detailed in the provided papers, similar synthetic strategies could potentially be applied, considering the reactivity of the bromine and trifluoromethyl substituents.
Molecular Structure Analysis
The molecular structure of related brominated pyridine compounds has been studied using single-crystal X-ray diffraction data . These studies provide insights into the molecular geometry, intermolecular hydrogen bonding, and π-π interactions present in the crystal packing. Computational methods, such as density functional theory (DFT), have been employed to characterize the molecular structure and properties of similar compounds .
Chemical Reactions Analysis
The reactivity of brominated pyridines is influenced by the substituents on the pyridine ring. For instance, bis(pyridine)-based bromonium ions have been shown to react with various acceptors, including alkenes and collidine, through a dissociative mechanism . The halocyclization reaction of 4-penten-1-ol mediated by bis(2-substituted pyridine) bromonium triflates demonstrates the influence of substituents on the reaction mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are affected by the nature of the substituents. Spectroscopic techniques such as FT-IR and NMR have been used to characterize the structure of similar compounds . Computational studies provide additional information on the vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties . The antimicrobial activities of these compounds have also been tested, indicating potential biological relevance .
Scientific Research Applications
Spectroscopic and Optical Studies
2-Bromo-4-(trifluoromethyl)pyridine has been characterized using spectroscopic methods such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was applied to explore its geometric structure and vibrational frequencies. The compound exhibits notable non-linear optical properties, making it relevant in optical studies (Vural & Kara, 2017).
Chemical Synthesis and Functionalization
2-Bromo-4-(trifluoromethyl)pyridine is used in various chemical syntheses. For instance, it has been employed in the preparation of carboxylic acids through selective deprotonation and carboxylation. It serves as a versatile building block in complexation and metalloorganic structures, particularly in tuning chelating and photophysical properties (Cottet et al., 2004).
Antimicrobial Activities
The compound has been studied for its potential antimicrobial activities. It showed effects against various bacteria, indicating its usefulness in the development of new antibacterial agents (Bogdanowicz et al., 2013).
Applications in Drug Synthesis
2-Bromo-4-(trifluoromethyl)pyridine is a key intermediate in the synthesis of biologically active compounds. It's used in multi-step synthesis processes to create compounds with potential medicinal applications (Wang et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVHLUMAQLUNTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381807 | |
Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethyl)pyridine | |
CAS RN |
175205-81-9 | |
Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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